Fmoc-D-Dap(Boc)-OH

Orthogonal protection Solid-phase peptide synthesis Regioselective deprotection

Fmoc-D-Dap(Boc)-OH is the definitive D-configuration, orthogonally protected (Fmoc/Boc) diaminopropionic acid building block engineered for solid-phase peptide synthesis. Unlike L-enantiomers, the D-stereocenter imparts proteolytic stability essential for therapeutic peptide candidates. The Fmoc/Boc pair enables standard piperidine/TFA deprotection workflows—no palladium, no hydrazine—fully compatible with automated SPPS and GMP manufacturing. Validated for synthesizing DOTA-modified peptide mimetics for cancer diagnostics (MRI PARACEST agents, radionuclide-drug conjugates). Choose this regioisomer to eliminate workflow disruptions and racemization risks inherent in Alloc/ivDde alternatives.

Molecular Formula C23H26N2O6
Molecular Weight 426.5 g/mol
CAS No. 198544-42-2
Cat. No. B557063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Dap(Boc)-OH
CAS198544-42-2
Synonyms198544-42-2; Fmoc-Dap(Boc)-OH; Fmoc-D-Dap(Boc)-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoicacid; Fmoc-N3-Boc-D-2,3-diaminopropionicacid; N2-Fmoc-N3-Boc-D-2,3-diaminopropionicacid; Fmoc-(N-beta-Boc)-D-alpha,beta-diaminopropionicacid; N-Fmoc-N'-Boc-L-2,3-Diaminopropionicacid; AmbotzFAA1320; Fmoc-Dapa(Boc)-OH; Fmoc-D-Dpr(Boc)-OH; Fmoc-D-Dapa(Boc)-OH; SCHEMBL12757436; CTK8E9923; MolPort-003-725-381; ZINC2569793; 0204AB; AKOS015892813; VA50311; AC-19141; AJ-41773; AK-44577; AN-30080; BC215034; SC-10230
Molecular FormulaC23H26N2O6
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
InChIKeyPKAUMAVONPSDRW-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Dap(Boc)-OH (CAS 198544-42-2): Orthogonally Protected D-Amino Acid Building Block for Precision Peptide Synthesis


Fmoc-D-Dap(Boc)-OH (CAS 198544-42-2), systematically Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid, is a non-proteinogenic amino acid derivative engineered for solid-phase peptide synthesis (SPPS) [1]. It features an orthogonal dual-protection strategy wherein the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino position while the acid-labile Boc (tert-butyloxycarbonyl) group protects the side-chain β-amino group, enabling selective, sequential deprotection and site-specific functionalization of the diaminopropionic acid (Dap) scaffold . The compound possesses a single defined stereocenter in the D-configuration, which is critical for synthesizing protease-resistant peptidomimetics and for maintaining biological activity in chiral-sensitive therapeutic candidates .

Why Generic Fmoc-D-Dap(Boc)-OH Substitution by L-Enantiomers or Alternative Side-Chain Protection Schemes Risks Synthetic Failure


Substituting Fmoc-D-Dap(Boc)-OH with its L-enantiomer, regioisomer, or analogs bearing alternative side-chain protecting groups (e.g., Alloc, ivDde, or Fmoc) is not equivalent and can compromise synthetic outcomes. The D-configuration is essential for imparting proteolytic stability in bioactive peptides, as L-amino acid counterparts are rapidly degraded by endogenous proteases . Furthermore, the orthogonal Fmoc/Boc pairing—removable under basic and acidic conditions, respectively—is optimized for standard Fmoc-SPPS workflows using piperidine (20% v/v) and TFA-based cleavage cocktails . Substituting with Fmoc-Dap(Alloc)-OH necessitates palladium-catalyzed deprotection, while Fmoc-Dap(ivDde)-OH requires hydrazine treatment—both introducing additional steps, reagent incompatibilities, and potential racemization risks that deviate from established GMP-compatible protocols .

Fmoc-D-Dap(Boc)-OH Differentiation Evidence: Quantified Orthogonality, Chiral Purity, and Application-Specific Performance


Orthogonal Protection vs. Regioisomer: Fmoc-α/Boc-β vs. Boc-α/Fmoc-β Protection Scheme Selectivity

Fmoc-D-Dap(Boc)-OH places the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine. This specific regioisomeric arrangement is critical for compatibility with standard Fmoc-SPPS workflows where α-amine deprotection occurs iteratively with 20% piperidine while the side-chain remains protected until global resin cleavage with TFA . The alternative regioisomer, Boc-D-Dap(Fmoc)-OH (CAS 131570-56-4), positions the Boc group on the α-amine and Fmoc on the β-amine. This reversed protection scheme renders the compound incompatible with standard Fmoc-SPPS: the α-Boc group is acid-labile and would be prematurely removed during TFA-mediated side-chain deprotection steps, while the β-Fmoc group would require separate basic deprotection—disrupting the orthogonal logic of the Fmoc/tBu strategy .

Orthogonal protection Solid-phase peptide synthesis Regioselective deprotection

Chiral Purity: D-Enantiomer (R-Configuration) for Protease-Resistant Peptidomimetics vs. L-Enantiomer

Fmoc-D-Dap(Boc)-OH incorporates a defined D-stereocenter (R-configuration at the α-carbon), as confirmed by its isomeric SMILES notation: CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 . The D-configuration confers enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave L-amino acid sequences . In contrast, the L-enantiomer, Fmoc-L-Dap(Boc)-OH (CAS 162558-25-0), yields peptides that are substrates for endogenous proteases, limiting their in vivo half-life and therapeutic utility [1].

D-amino acid Enzymatic stability Peptidomimetic

Application-Specific Use in Cancer Diagnostic DOTA-Peptide Conjugates

Fmoc-D-Dap(Boc)-OH is specifically documented for the synthesis of DOTA-modified bioactive peptide mimetics with cancer diagnostic applications [1]. The orthogonally protected β-amine of the D-Dap residue serves as a versatile conjugation handle for site-specific attachment of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators, enabling the preparation of peptide-metal chelate conjugates for molecular imaging applications such as PARACEST MRI contrast agents [2]. This represents a distinct functional application that generic Dap derivatives lacking orthogonal side-chain protection cannot achieve with the same regioselectivity.

DOTA-conjugate Cancer diagnostics MRI contrast agent

Application in Bicyclic Peptide Tachykinin NK2 Antagonist Synthesis (L-Enantiomer Comparator Context)

The L-enantiomer analog, Fmoc-Dap(Boc)-OH (CAS 162558-25-0), is documented as a building block for synthesizing bicyclic peptide tachykinin NK2 antagonists [1]. The Fmoc/Boc orthogonal protection strategy on the Dap scaffold is essential for constructing the constrained bicyclic architecture characteristic of these antagonists . Notably, published synthetic comparisons of Boc vs. Fmoc strategies for tachykinin antagonist preparation indicate that the Fmoc strategy offers advantages over the Boc method for peptides containing hydrophobic amino acids, addressing issues of unsatisfactory synthetic yields and false-negative ninhydrin tests encountered with Boc chemistry [2]. While the D-enantiomer (Fmoc-D-Dap(Boc)-OH) serves analogous structural roles in D-configured peptide analogs, this application context establishes the broader utility of the Fmoc-Dap(Boc) scaffold family in therapeutic peptide synthesis.

Bicyclic peptide Tachykinin NK2 antagonist Peptide therapeutic

Commercial Purity Specifications: Fmoc-D-Dap(Boc)-OH vs. Commercial Comparators

Commercial purity specifications for Fmoc-D-Dap(Boc)-OH range from ≥95% to ≥98% (HPLC) across major suppliers . Comparative analysis of available specifications indicates: Aladdin Scientific offers ≥95% purity ; Parchem and Parchem distributor listings specify 98% (HPLC) ; BLD Pharmatech specifies 95% purity . In contrast, the L-enantiomer Fmoc-Dap(Boc)-OH from Sigma Aldrich is specified at ≥97.0% (HPLC) [1], while the regioisomer Boc-D-Dap(Fmoc)-OH is specified at ≥98.0% (HPLC) . Purity specifications across the compound family are comparable, indicating that selection among these building blocks is driven by stereochemical and protection-scheme requirements rather than inherent purity differentials.

HPLC purity Quality specification Peptide synthesis grade

Optimal Procurement and Research Applications for Fmoc-D-Dap(Boc)-OH Based on Verified Differentiation Evidence


Synthesis of Protease-Resistant D-Peptide Therapeutics and Peptidomimetics

Fmoc-D-Dap(Boc)-OH should be prioritized for peptide drug discovery programs requiring D-amino acid incorporation to enhance in vivo stability against proteolytic degradation . The D-configuration at the α-carbon (confirmed by the [C@H] stereochemical descriptor) is essential for achieving extended pharmacokinetic half-lives in therapeutic peptides, whereas the L-enantiomer yields protease-sensitive constructs .

Site-Specific DOTA Conjugation for Molecular Imaging and Radiopharmaceutical Development

This building block is specifically validated for synthesizing DOTA-modified peptide mimetics with cancer diagnostic applications [1]. The orthogonally protected β-amine provides a unique conjugation handle for regioselective DOTA chelator attachment, enabling preparation of peptide-metal chelate conjugates for MRI contrast agents (e.g., PARACEST agents) and radionuclide-drug conjugates (RDCs) [2].

Construction of Constrained Bicyclic and Branched Peptide Architectures

The Fmoc-Dap(Boc) scaffold family—including the D-enantiomer—enables synthesis of structurally constrained peptides such as bicyclic tachykinin NK2 antagonists [3]. The orthogonal Fmoc/Boc protection strategy supports sequential deprotection and site-selective cyclization or branching reactions required for these complex architectures, with documented synthetic advantages of the Fmoc strategy over Boc-based approaches for peptides containing hydrophobic residues [4].

Standard Fmoc-SPPS Workflows in Automated Peptide Synthesizers

Fmoc-D-Dap(Boc)-OH is fully compatible with standard automated Fmoc-SPPS instrumentation using iterative 20% piperidine deprotection and final TFA cleavage. Procurement of this specific regioisomer avoids the workflow disruptions associated with alternative derivatives (Alloc, ivDde, or reversed Boc-α/Fmoc-β protection) that require non-standard deprotection reagents (Pd catalysts, hydrazine) or modified cleavage protocols . For GMP peptide manufacturing, the Fmoc/Boc orthogonal strategy is the established industry standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Dap(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.